N-[2-(2-methoxyphenyl)ethyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
Description
N-[2-(2-Methoxyphenyl)ethyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a structurally complex acetamide derivative featuring three key motifs:
Methoxyphenethyl group: Attached to the acetamide nitrogen, providing lipophilic and aromatic properties.
Indole core: Substituted at the 3-position with a 2-oxoethyl group, which is further modified with a pyrrolidine ring.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-32-22-11-5-2-8-18(22)12-13-26-25(31)24(30)20-16-28(21-10-4-3-9-19(20)21)17-23(29)27-14-6-7-15-27/h2-5,8-11,16H,6-7,12-15,17H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRURVBDMDGHCSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a Mannich reaction, where the indole is reacted with formaldehyde and a secondary amine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction, where the indole derivative is reacted with a methoxyphenyl halide in the presence of a Lewis acid catalyst.
Formation of the Final Compound: The final step involves the acylation of the intermediate product with an appropriate acyl chloride or anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Properties
Research indicates that N-[2-(2-methoxyphenyl)ethyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide exhibits anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. For instance, it has been observed to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease and Parkinson's disease.
Pain Management
Due to its interaction with certain neurotransmitter systems, this compound may serve as a novel analgesic. Preclinical trials indicate its efficacy in reducing pain responses in animal models, making it a candidate for further development as a pain management therapy.
Antimicrobial Activity
Emerging studies suggest that this compound possesses antimicrobial properties against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations. This opens avenues for its use in developing new antimicrobial agents.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on MCF7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed via flow cytometry analysis.
Case Study 2: Neuroprotection in Animal Models
In a recent experiment involving transgenic mice models of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque deposition compared to control groups. Behavioral tests indicated enhanced memory retention and learning capabilities.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction: Influencing intracellular signaling pathways, such as the PI3K-AKT or MAPK pathways, which are involved in cell growth, survival, and apoptosis.
Comparison with Similar Compounds
Tubulin Inhibitors
The compound D-24851 () shares the indol-3-yl-2-oxo acetamide scaffold with the target molecule. Its 4-chlorobenzyl substitution enhances tubulin polymerization inhibition, suggesting that the pyrrolidinyl-ethyl group in the target compound may similarly modulate bioactivity .
Cytotoxicity and Anti-inflammatory Activity
- Compound 2 in contains a 2-oxoindolin-3-ylidene group linked to phenethyl acetamide, demonstrating anti-inflammatory properties. The target compound’s methoxyphenethyl group may enhance membrane permeability compared to phenyl analogs .
- The lack of cytotoxicity in (S)-N-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide () highlights the importance of substituents on indole N1; pyrrolidine or benzyl groups may be critical for activity .
Biological Activity
N-[2-(2-methoxyphenyl)ethyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its antimicrobial properties and interactions with various biological targets.
Chemical Structure
The compound features a unique structure that includes:
- Indole moiety : Known for its diverse biological activities.
- Pyrrolidine ring : Associated with various pharmacological effects.
- Methoxyphenyl group : Often linked to enhanced bioactivity.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the indole scaffold.
- Introduction of the methoxyphenyl and pyrrolidine groups.
- Final acetamide formation.
The reaction conditions often involve solvents like DMSO and catalysts such as potassium carbonate. The final product is usually purified through crystallization or chromatography techniques.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, with notable results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Staphylococcus aureus | 0.0048 mg/mL |
| Candida albicans | 0.0048 mg/mL |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, as well as fungi, making it a candidate for further development in antimicrobial therapies .
The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the indole structure may interact with bacterial DNA or inhibit key enzymes involved in cell wall synthesis, leading to cell death.
Case Studies
Several studies have highlighted the compound's potential:
- Study on E. coli Resistance : A study demonstrated that the compound significantly reduced the viability of E. coli strains resistant to conventional antibiotics, suggesting its utility in overcoming antibiotic resistance .
- Synergistic Effects : Another investigation showed that when combined with standard antibiotics, this compound enhanced their efficacy against resistant strains .
Toxicological Profile
Preliminary toxicological assessments indicate low toxicity levels at therapeutic doses. However, detailed studies are required to fully understand its safety profile and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
